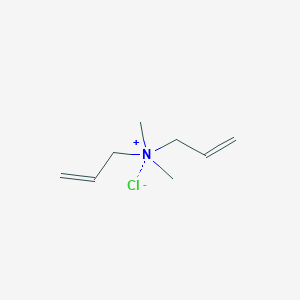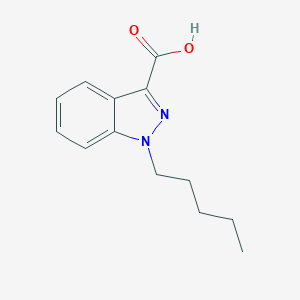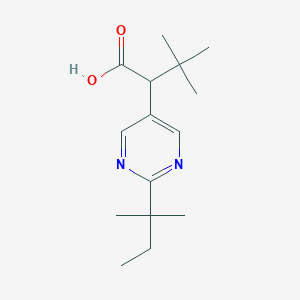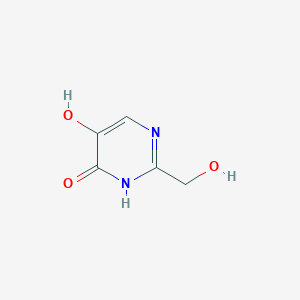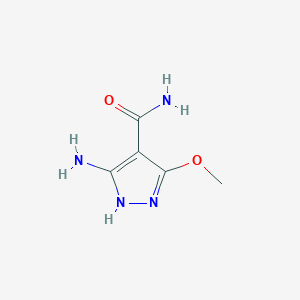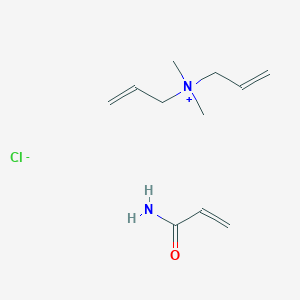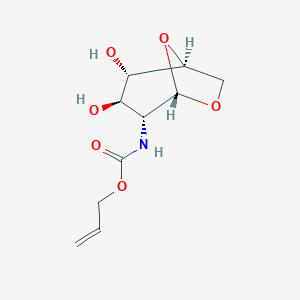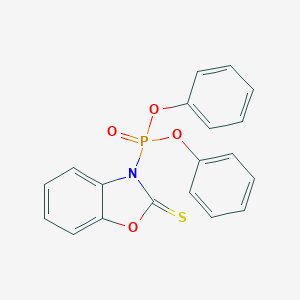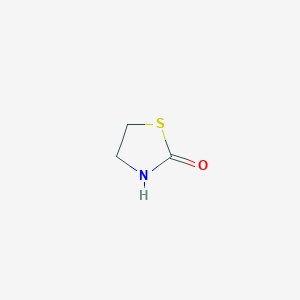
2-Thiazolidinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Thiazolidinone derivatives involves various strategies, including one-pot, three-component reactions, which are efficient for producing a range of structures including iminothiazolidinones and thiazolidin-4-ones. These methods can involve starting materials such as primary amines, aryl isothiocyanates, and halogenated compounds, employing catalysts or ultrasound irradiation to facilitate the reactions (Metwally, Farahat, & Abdel-Wahab, 2010); (Dalmal, Appalanaidu, Kosurkar, Babu, & Kumbhare, 2014).
Molecular Structure Analysis
The molecular structure of 2-Thiazolidinones is pivotal in its reactivity and applications. X-ray diffraction and quantum chemical methods have been used to elucidate the structure, revealing significant details about the ring system and its electronic properties. These structural analyses are crucial for understanding the reactivity and designing subsequent reactions (Megrouss et al., 2019).
Chemical Reactions and Properties
2-Thiazolidinones participate in a variety of chemical reactions, including condensation, nucleophilic addition, and cyclization, to form a wide array of biologically relevant compounds. Their reactivity is largely attributed to the presence of amino and active methylene groups adjacent to the carbonyl group in the thiazolidin ring. These functional groups make 2-Thiazolidinones versatile intermediates in the synthesis of complex molecules (Behbehani & Ibrahim, 2012).
Physical Properties Analysis
The physical properties of 2-Thiazolidinones, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be synthesized and applied in further reactions. The detailed physical characterization supports the optimization of synthesis conditions and the development of new applications (Shen, 2005).
Chemical Properties Analysis
The chemical properties of 2-Thiazolidinones, including their reactivity towards various organic transformations, are central to their application in synthesizing a diverse range of functional molecules. Studies have explored their use as thiol protective groups, demonstrating their potential in efficient synthetic strategies. The ability to undergo transformations while preserving the integrity of sensitive functional groups showcases their utility in complex molecule synthesis (Seki, Kimura, Hatsuda, Yoshida, & Shimizu, 2003).
Wissenschaftliche Forschungsanwendungen
-
Anti-cancer Activity
- Field: Medicinal Chemistry
- Application: Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .
- Method: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .
- Results: The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .
-
Anti-inflammatory, Antibacterial, Anticancer, and Aniparasitic Activities
- Field: Medicinal Chemistry
- Application: Thiazolidinone scaffold has become a highly powerful scaffold in the current era when it comes to its clinical importance .
- Method: In the recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities .
- Results: Thiazolidinones have numerous pharmacological properties, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory and anticonvulsant properties .
-
Chemistry of Dyes
-
Antibacterial Activity
- Field: Medicinal Chemistry
- Application: Thiazolidinones with sulfamoyl and thioxo moieties have shown significant antibacterial activity against Bacillus cereus .
- Method: The method of application or experimental procedures are not specified in the source .
- Results: Bacillus cereus was found to be the target of the highest antibacterial activity in thiazolidinones .
-
Antioxidant, Anticancer and Antimicrobial Activities
- Field: Medicinal Chemistry
- Application: A novel series of thiazolidine-2,4-dione molecules was derived and evaluated for their antioxidant, anticancer and antimicrobial potential .
- Method: Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives .
- Results: In antioxidant evaluation studies, the analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule . The antimicrobial evaluation outcomes suggested that the molecules H5, H13, H15 and H18 possessed moderate to promising activity against the selected species of microbial strains having MIC range 7.3 µM to 26.3 µM . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
-
Anti-diabetic Activity
- Field: Medicinal Chemistry
- Application: Thiazolidinediones, which stimulate the peroxisome proliferator-activated receptor- γ (PPAR- γ), are a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia .
- Method: The method of application or experimental procedures are not specified in the source .
- Results: The results or outcomes obtained are not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinone derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYRGJDSFOCAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074815 | |
| Record name | 2-Thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolidinone | |
CAS RN |
2682-49-7 | |
| Record name | 2-Thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxothiazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002682497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,3-thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOTHIAZOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6U1ZG59XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




